molecular formula C11H10N2O2S B2941499 Methyl 4-(2-aminothiazol-4-yl)benzoate CAS No. 206555-77-3

Methyl 4-(2-aminothiazol-4-yl)benzoate

Cat. No. B2941499
M. Wt: 234.27
InChI Key: FKEIGGWJRUYGHR-UHFFFAOYSA-N
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Patent
US08501955B2

Procedure details

A mixture of 4-(2-bromo-acetyl)-benzoic acid methyl ester (1 g, 3.89 mmol) and thiourea (0.29 g, 3.89 mmol) were taken isopropyl alcohol (100 ml) and refluxed for 10 minutes followed by addition of sodium carbonate (0.206 g, 1.94 mmol) and stirred for 30 minutes. Reaction mixture was cooled to room temperature and poured in water. The precipitate obtained was filtered off, washed with water and diethyl ether and dried under vacuum to afford 4-(2-amino-thiazol-4-yl)-benzoic acid methyl ester (0.500 g, 55%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.206 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH2:11]Br)=[CH:6][CH:5]=1.[NH2:15][C:16]([NH2:18])=[S:17].C(O)(C)C.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:15]=[C:16]([NH2:18])[S:17][CH:11]=2)=[CH:6][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(CBr)=O)=O
Name
Quantity
0.29 g
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0.206 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C=1N=C(SC1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.